Sodium pyridine-4-sulfinate
Description
Significance of Sodium Pyridine-4-sulfinate in Contemporary Organic Synthesis
The primary significance of this compound and its isomers in modern organic synthesis lies in their effectiveness as coupling partners in palladium-catalyzed cross-coupling reactions. nih.gov Pyridine (B92270) rings are a ubiquitous structural motif in drug molecules. nih.govresearchgate.net However, the premier reaction for C-C bond formation, the Suzuki-Miyaura cross-coupling, often proves inefficient when applied to pyridine-based structures. nih.govresearchgate.net This difficulty is particularly pronounced with 2-substituted pyridines and stems from the challenges in preparing stable and reactive pyridine-2-boronates. nih.govrsc.org
Pyridine sulfinates, including this compound, have emerged as superior surrogates for these problematic boronic acids. tcichemicals.comtcichemicals.com They offer several advantages:
Stability: Pyridine sulfinates are stable, isolable solids that are straightforward to handle and store. acs.orgnih.gov
Efficiency: They participate in efficient and high-yielding cross-coupling reactions with a broad range of aryl and heteroaryl halides. nih.govnih.gov
Scope: The methodology tolerates a wide variety of functional groups, such as ketones, esters, and trifluoromethyl groups. tcichemicals.comtcichemicals.com Research has shown that 3- and 4-substituted pyridine sulfinates are also highly effective coupling partners, expanding the reaction's utility. nih.govrsc.org
This has made the desulfinative cross-coupling strategy a powerful tool for constructing bi- and poly-heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.net
Historical Context of Pyridine Sulfinate Chemistry
The use of sulfinate salts as nucleophiles in palladium-catalyzed desulfinative cross-coupling reactions was first documented with benzene-derived sulfinates. nih.govrsc.org The application of this chemistry to heteroaromatic systems, however, was initially limited and focused on electron-rich five-membered rings. nih.gov
A significant advancement came with the work of Michael C. Willis and collaborators, who reported the successful use of pyridine sulfinates as general and highly effective coupling partners. rsc.orgnih.gov Their research demonstrated that pyridine-2-sulfinates could overcome the significant limitations of the corresponding boronic acids in Suzuki-Miyaura reactions. rsc.org This work was later extended to a wider class of heteroaromatic substrates, including the 3- and 4-isomers of pyridine sulfinate, establishing a new and broadly applicable cross-coupling process. acs.orgnih.gov
The development of reliable synthetic routes to access pyridine sulfinates was crucial for their adoption. Methods such as the oxidation of corresponding thiols, or the trapping of metalated pyridines with sulfur dioxide, have made these reagents readily available for research. rsc.orgnih.gov The commercialization of several sulfinate salts has further cemented their role as indispensable reagents in modern synthetic chemistry. nih.gov
Overview of Research Trajectories for this compound
Current research involving this compound and related compounds is expanding into several key areas, leveraging their unique reactivity.
Advancements in Cross-Coupling Reactions: A primary research trajectory continues to be the exploration of the scope and mechanism of palladium-catalyzed desulfinative coupling. acs.orgnih.gov Mechanistic studies have been undertaken to understand the catalytic cycle in detail, investigating the roles of the sulfinate salt, catalyst, and base. acs.org For instance, mechanistic work has shown that for this compound, which cannot form a stabilizing N-Pd interaction seen with the 2-isomer, the reaction still proceeds effectively. acs.org Research also focuses on expanding the substrate scope to include more challenging heteroaromatic halides and applying the methods to the late-stage functionalization of complex, medicinally relevant molecules. nih.govresearchgate.net
Table 2: Example of Palladium-Catalyzed Cross-Coupling with a Pyridine Sulfinate
| Pyridine Sulfinate | Coupling Partner | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|---|
| Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 99% | nih.gov |
Photocatalytic and Radical Pathways: A rapidly growing field is the use of sodium sulfinates as precursors to sulfonyl radicals under visible-light photocatalysis. researchgate.netnih.gov This approach enables a range of transformations that are complementary to transition-metal catalysis. Research has demonstrated that the reaction between sodium sulfinates and N-arylpropiolamides, promoted by CO₂ and visible light, can produce valuable substituted alkenyl amides. nih.gov This radical-based strategy has been applied to three-component reactions, allowing for the simultaneous incorporation of sulfonyl and pyridyl groups into alkenes. nih.gov
Direct C-H Functionalization: Another emerging research direction is the direct, regioselective sulfonylation of the pyridine ring. chemistryviews.org This avoids the need for pre-functionalized starting materials. For example, a base-mediated method has been developed for the C4-selective C-H sulfonylation of pyridine. chemistryviews.org The process involves activating the pyridine with an anhydride (B1165640), followed by the addition of a sulfinic acid salt, like sodium p-toluenesulfinate, to achieve high regioselectivity. chemistryviews.org This line of inquiry aims to create more efficient and atom-economical ways to synthesize complex pyridine derivatives. chemistryviews.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyridine-4-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-1-3-6-4-2-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWYSBTAPRWOB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-37-8 | |
| Record name | Sodium Pyridine-4-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Sodium Pyridine 4 Sulfinate
Conventional Synthetic Routes to Sodium Pyridine-4-sulfinate
Traditional methods for synthesizing this compound and related aryl sulfinates often rely on well-established reactions involving pyridyl precursors, sulfur dioxide surrogates, and the reduction of sulfonyl chlorides.
A common route to aryl and heteroaryl sulfinates involves the reaction of organometallic pyridyl precursors with a source of sulfur dioxide (SO₂). Modern approaches frequently employ SO₂ surrogates, which are solid, stable, and easier to handle than gaseous SO₂. One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govresearchgate.net
The general process involves the in situ generation of a pyridyl magnesium (Grignard) or pyridyl lithium reagent from a corresponding pyridyl halide. This organometallic intermediate is then trapped with the SO₂ surrogate. Subsequent treatment with an aqueous sodium salt, such as sodium carbonate, yields the desired this compound. nih.gov This method avoids the direct handling of toxic SO₂ gas. rsc.org
Another approach involves the direct C-H functionalization of pyridine (B92270). researchgate.net In this method, the pyridine ring is first activated with an agent like triflic anhydride (B1165640) (Tf₂O). The activated pyridinium (B92312) intermediate then reacts with a sulfinate salt, mediated by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net While this method can sometimes suffer from a lack of regioselectivity, yielding a mixture of C2 and C4 isomers, specific conditions have been developed to favor the C4-sulfonylated product. researchgate.net For instance, the reaction of phenyl lithium with DABSO creates a lithium sulfinate, which can then be added to an activated pyridinium triflate to furnish the C4-sulfonylated pyridine with high regioselectivity. researchgate.net
Table 1: Synthesis via SO₂ Surrogate (DABSO)
| Pyridyl Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl/Heteroaryl Bromides | 1. Mg or Li, 2. DABSO, 3. aq. Na₂CO₃ | Sodium Aryl/Heteroaryl Sulfinates | Good to High | nih.gov |
The reduction of sulfonyl chlorides is a widely used and classical method for preparing sulfinic acids and their salts. rsc.org For the synthesis of this compound, the precursor pyridine-4-sulfonyl chloride is required. This precursor can be synthesized by the chlorination of pyridine-4-sulfonic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.gov
Once pyridine-4-sulfonyl chloride is obtained, it is reduced to the corresponding sulfinate salt. Various reducing agents can be employed for this transformation. A common and effective method involves the use of sodium sulfite (B76179) (Na₂SO₃) or sodium hydrogensulfite (NaHSO₃). acs.orgresearchgate.net The reaction is typically carried out in a mixed solvent system, such as an organic solvent and water, and often in the presence of a phosphate (B84403) buffer like disodium (B8443419) hydrogenphosphate to control the pH. acs.orgresearchgate.net This process is a reliable route for producing sodium aryl sulfinates. acs.org
Table 2: Reduction of Pyridine-4-sulfonyl Chloride
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Aqueous or mixed solvent system, often with a phosphate buffer | This compound | acs.org |
| Sodium Hydrogensulfite (NaHSO₃) | Aqueous or mixed solvent system, often with a phosphate buffer | This compound | acs.org |
Transition metal catalysis offers powerful tools for the synthesis of sulfinate derivatives. Copper and palladium catalysts are particularly notable in this context.
Copper-catalyzed methods have been developed for the synthesis of masked (hetero)aryl sulfinates. rsc.org One such protocol uses substoichiometric amounts of a copper salt to facilitate the coupling of (hetero)aryl halides, such as aryl iodides, with a sulfonylation reagent under mild, base-free conditions. rsc.org This approach can generate sulfone compounds that act as "masked sulfinates," which can be unmasked and functionalized in subsequent steps. rsc.org
Palladium-catalyzed cross-coupling reactions have emerged as a significant strategy where pyridinesulfinates serve as effective nucleophilic partners. researchgate.netbeilstein-journals.org In these Suzuki-Miyaura type reactions, this compound can couple with aryl halides. researchgate.net These reactions are valued for their efficiency and tolerance of various functional groups. researchgate.netbeilstein-journals.org Mechanistic studies indicate that the process involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the sulfinate salt and subsequent reductive elimination. beilstein-journals.org While often used to synthesize complex sulfones from sulfinates, the principles can be applied to the synthesis of the sulfinate precursors themselves from appropriate starting materials.
Preparation from Sulfonyl Chlorides
Advanced and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have introduced more sustainable and efficient methods for chemical synthesis, including photoredox and electrochemical catalysis. These strategies are being explored for the synthesis and transformation of sulfinates. rsc.orgacs.org
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis. In the context of pyridine sulfinates, this technology is particularly relevant to the formation and reaction of electron donor–acceptor (EDA) complexes. rsc.orgrsc.org
It has been shown that N-amidopyridinium salts and sodium sulfinates can form an EDA complex upon exposure to visible light. rsc.org This photo-activation enables a single-electron transfer (SET) process, generating a sulfonyl radical from the sulfinate salt without the need for an external photocatalyst. rsc.org This sulfonyl radical can then participate in various transformations. For example, a three-component reaction involving the EDA complex, the generated sulfonyl radical, and an alkene allows for the rapid assembly of complex β-pyridyl alkyl sulfones. rsc.org
This reactivity highlights a divergent pathway; under basic conditions, the same starting materials (N-amidopyridinium salts and sulfinates) can undergo a two-electron pathway to yield C4-sulfonylated pyridines directly. In contrast, under visible light, the one-electron radical pathway is favored. rsc.org This demonstrates how photoredox conditions can unlock unique reactivity for this compound, using it as a precursor for radical-based transformations. rsc.org Another photoinduced method facilitates the meta-selective sulfonylation of pyridines, proceeding through an oxazino-pyridine intermediate formed from an EDA complex between iodide ions and sulfonyl chlorides. rsc.org
Electrosynthesis is recognized as a green and sustainable chemical methodology because it uses electrons as a traceless reagent, often avoiding the need for chemical oxidants or reductants. nih.goveurekaselect.com While direct electrochemical methods for the synthesis of this compound are not extensively detailed in recent literature, electrochemical strategies are prominent for reactions that utilize sodium sulfinates as key building blocks. rsc.orgeurekaselect.com
A notable application is the electrochemical C-H sulfonylation of pyridines using nucleophilic sulfinates. researchgate.netresearchgate.netnih.gov In one recently developed methodology, an electrochemical approach enables the meta-sulfonylation of pyridines. researchgate.netnih.gov This process involves a redox-neutral dearomatization-rearomatization strategy. An oxazino-pyridine intermediate is first formed, which then undergoes an electrooxidative C-H sulfonylation with the sulfinate, followed by acid-promoted rearomatization to yield the meta-sulfonylated pyridine. researchgate.netnih.gov This method showcases exclusive regiocontrol and broad substrate compatibility. nih.gov Other electrochemical methods have been developed for the C3-sulfonylation of imidazo[1,2-a]pyridines using sodium sulfinates as the sulfonylation reagent. rsc.orgscispace.com These advanced protocols highlight the utility of electrochemistry in activating both pyridine heterocycles and sulfinate salts to form complex sulfonylated products. eurekaselect.com
Site-Selective C-H Sulfonylation Methods
The direct functionalization of pyridine's carbon-hydrogen (C-H) bonds represents an efficient and atom-economical strategy for synthesizing substituted pyridine derivatives. However, achieving regioselectivity, particularly at the C4-position, has been a significant challenge. chemistryviews.org Recent advancements have led to the development of site-selective C-H sulfonylation methods that can directly produce C4-sulfonylated pyridines, from which this compound can be derived.
One prominent method involves the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by a base-mediated nucleophilic addition of a sulfinate salt. chemistryviews.orgchemrxiv.org This approach, developed by Friedrich and Manolikakes, demonstrates high regioselectivity for the C4 position. chemistryviews.org The process begins with the preactivation of pyridine with triflic anhydride, which makes the pyridine ring susceptible to nucleophilic attack. The subsequent addition of a sulfinic acid salt, mediated by a specific base like N-methylpiperidine, directs the sulfonyl group to the C4 position. chemistryviews.org The reaction proceeds through an elimination and rearomatization process to yield the C4-sulfonylated pyridine. chemistryviews.org The choice of base is crucial for steering the regioselectivity of the sulfonyl substituent. chemistryviews.org
This protocol has been shown to be effective with a variety of aryl sulfinates bearing both electron-donating and electron-withdrawing groups, consistently producing good yields and high C4-selectivity (≥95:5 C4/C2 ratio). chemrxiv.orgresearchgate.net
Another strategy for direct C4-sulfonylation involves the reaction of sulfinates with N-amidopyridinium salts, catalyzed by a base. rsc.org This method also allows for the direct introduction of a sulfonyl group into the C4 position of pyridines. rsc.org Such site-selective methods are particularly valuable for the late-stage modification of complex molecules and pharmaceuticals, enabling the efficient synthesis of diverse compound libraries. rsc.org
Table 1: Research Findings on C4-Selective C-H Sulfonylation of Pyridine
| Method | Activating Agent | Sulfinate Source | Base | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Base-Mediated Sulfonylation | Triflic Anhydride (Tf₂O) | Sodium p-toluenesulfinate (NaTs) | N-Methylpiperidine | Chloroform (CHCl₃) | Achieved high regioselectivity for sulfonylation at the C4 position. The base plays a key role in directing the position of the sulfonyl group. | chemistryviews.org |
| One-Pot Protocol | Triflic Anhydride (Tf₂O) | Various Aryl Sulfinates | N-Methylpiperidine | Not specified | A one-pot protocol that provides C4-sulfonylated pyridines with good yields and uniformly high regioselectivity (C4/C2 ratio ≥95:5). | chemrxiv.orgresearchgate.net |
| Pyridinium Salt Coupling | N-Amidopyridinium Salt | Various Sulfinates | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Not specified | Enables direct introduction of a sulfonyl group into the C4 position of pyridines. Effective for late-stage functionalization of drug derivatives. | rsc.org |
| Modular Construction | Triflic Anhydride (Tf₂O) | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) & Phenyl Lithium | Not specified | Not specified | A modular approach using a sulfur dioxide surrogate to construct C4-sulfonylated pyridines from three separate building blocks. | chemistryviews.org |
Scalability and Industrial Relevance of Synthetic Protocols
The industrial viability of a synthetic method hinges on factors such as cost-effectiveness, operational simplicity, safety, and scalability. While direct C-H sulfonylation methods offer elegant and efficient routes to C4-substituted pyridines, their scalability for industrial production of this compound requires careful consideration.
Protocols that utilize one-pot procedures, like the C4-selective sulfonylation method, are generally favorable for large-scale synthesis as they reduce the need for intermediate isolation and purification steps, thereby saving time, materials, and costs. acs.orgunimi.it The development of such streamlined processes is a significant step towards industrial relevance. unimi.it
An alternative and often more industrially feasible approach for preparing sulfinates is the oxidation of the corresponding thiols. nih.gov This method is described as a high-yielding and operationally simple process, which are key attributes for scalable production. nih.gov The availability of the starting thiol, pyridine-4-thiol, is a critical factor in this pathway.
The synthesis of sulfinate salts through the reductive cleavage of sulfones is another established strategy. rptu.de For instance, the cleavage of a pyridine moiety from 2-pyridyl sulfones can yield the desired sulfinate salts. rptu.dersc.org The scalability of such procedures has been demonstrated for other sulfinates, with some being made commercially available through partnerships aimed at large-scale preparation. rsc.org The adaptability of these established, scalable procedures for different sulfinate salts suggests a potential pathway for the industrial production of this compound. rptu.dersc.org
Ultimately, the most industrially relevant protocol will likely be a balance of efficiency, cost of starting materials (e.g., pyridine, triflic anhydride, thiols), and process robustness. While novel C-H functionalization methods are at the forefront of chemical research, traditional methods like thiol oxidation may currently offer a more straightforward and economical path for large-scale manufacturing. acs.orgnih.gov
Reactivity and Mechanistic Investigations of Sodium Pyridine 4 Sulfinate
Cross-Coupling Reactions Involving Sodium Pyridine-4-sulfinate
This compound has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of biaryl and heteroaryl structures. Its utility is most prominent in various cross-coupling reactions, where it serves as a robust nucleophilic coupling partner. These reactions can be broadly categorized into palladium-catalyzed, transition-metal-free, and copper-catalyzed transformations.
Palladium catalysis provides a powerful platform for the functionalization of pyridine (B92270) rings using sulfinate reagents. Pyridine sulfinates, including the 4-substituted isomer, are recognized as effective nucleophilic partners in cross-coupling reactions with (hetero)aryl halides. nih.govox.ac.uk These reagents are advantageous due to their stability, ease of preparation, and the efficiency of the coupling reactions they facilitate. nih.govrsc.org
A general catalytic cycle for this desulfinative cross-coupling process begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.govacs.org This is followed by the oxidative addition of an aryl halide to the palladium center. The subsequent key steps involve transmetalation with the sulfinate salt and the extrusion of sulfur dioxide (SO₂), culminating in reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govacs.org
The mechanism of desulfinative cross-coupling has been subject to detailed investigation, revealing that the structure of the pyridine sulfinate reagent plays a critical role in the reaction pathway and rate-determining step. nih.govox.ac.uk In studies comparing pyridine-2-sulfinate with carbocyclic sulfinates, it was found that the pyridine-2-sulfinate forms a highly stable, five-membered-ring palladacycle after transmetalation through a κ²-N,O-chelation. acs.org This chelation renders the palladium sulfinate complex thermodynamically stable, making the subsequent extrusion of SO₂ from this intermediate slow and the turnover-limiting step of the catalytic cycle. nih.govox.ac.ukacs.org
Conversely, this compound lacks the appropriate substitution pattern to form such a stabilizing N–Pd interaction. nih.govacs.org Consequently, it does not form the same chelated intermediate. Mechanistic studies show that in reactions involving this compound, only the resonance of the oxidative addition complex is observed, suggesting it is the catalyst's resting state. nih.govacs.org This indicates a different kinetic profile where the transmetalation step, rather than SO₂ extrusion, is likely turnover-limiting, similar to what is observed with carbocyclic sulfinate salts. ox.ac.uk
The oxidation state of the palladium catalyst has been shown to have a significant impact on the regiochemical outcome of C–H activation and functionalization of the pyridine ring. researchgate.net While many cross-coupling reactions proceed through a Pd(0)/Pd(II) cycle, the involvement of higher oxidation states can alter reactivity and selectivity. Research has demonstrated that Pd(IV) can act as a competent catalyst for C–H functionalization, implying that the catalyst's oxidation state is a crucial parameter that can be modulated to control the regioselectivity of pyridine functionalization reactions. researchgate.net
This compound is an effective coupling partner in palladium-catalyzed reactions with a wide array of aryl halides, demonstrating excellent functional group tolerance. rsc.org The optimized conditions typically involve a palladium acetate (B1210297) precatalyst, a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), and an inorganic base like potassium carbonate (K₂CO₃) in a solvent like 1,4-dioxane (B91453) at elevated temperatures. rsc.org
The reaction accommodates various substituents on the aryl halide partner, including electron-donating and electron-withdrawing groups. This broad compatibility makes the method highly valuable for synthesizing diverse 4-arylpyridine derivatives. rsc.org
Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides rsc.org
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)pyridine | 81 |
| 2 | 1-Bromo-4-(tert-butyl)benzene | 4-(4-(tert-Butyl)phenyl)pyridine | 85 |
| 3 | 4-Bromobenzonitrile | 4-(4-Pyridyl)benzonitrile | 75 |
Reaction conditions: this compound (2.0 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C. rsc.org
A significant advancement in the use of pyridine sulfinates is the development of transition-metal-free desulfinative cross-coupling reactions. cas.cn These reactions typically employ Grignard reagents as the coupling partners. This methodology provides a more sustainable and cost-effective alternative to palladium-catalyzed systems. cas.cn
The reaction of this compound with various arylmagnesium bromides proceeds efficiently to afford the corresponding 4-arylpyridines. cas.cn Notably, this transformation is not limited to substrates that can form chelating intermediates, as evidenced by the successful coupling of both sodium pyridine-3-sulfinate and this compound. This indicates that a 2-azaaryl group is not a prerequisite for reactivity in this system. cas.cn The broad substrate scope and use of readily available reagents highlight the synthetic utility of this approach. lookchem.com
Table 2: Transition-Metal-Free Coupling of this compound with Grignard Reagents cas.cn
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Phenylpyridine | 85 |
| 2 | 4-Tolylmagnesium bromide | 4-(p-Tolyl)pyridine | 87 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-(4-Methoxyphenyl)pyridine | 80 |
Reaction conditions: this compound (1.0 equiv.), Grignard reagent (1.5 equiv.), THF, reflux. cas.cn
In addition to palladium, copper has been utilized as a catalyst for coupling reactions involving sulfinate salts. The synthesis of pyridyl sulfones, for instance, can be achieved through the copper-catalyzed coupling of sulfinate salts with halopyridines. researchgate.net This represents an important reactivity pathway for sulfinates, expanding the toolbox for creating C–S bonds, which are precursors to other functionalities or target molecules themselves. While palladium is often favored for C–C bond formation, copper catalysis presents a viable and sometimes complementary approach, particularly for the synthesis of sulfonylated pyridines from sulfinate precursors. researchgate.netresearchgate.net
Role of Catalyst Oxidation State in Regioselectivity
Transition-Metal-Free Desulfinative Cross-Coupling Reactions
Sulfonyl Radical-Triggered Transformations
Sodium sulfinates, including this compound, can generate sulfonyl radicals under appropriate conditions. rsc.orgresearchgate.net These radicals are key intermediates in a variety of synthetic transformations, such as cyclization and multicomponent reactions. rsc.orgrsc.org The generation of sulfonyl radicals can be initiated by methods like photoredox catalysis or the use of chemical oxidants. rsc.orgchemrxiv.org
Sulfonyl radicals generated from sulfinates are effective initiators for radical cyclization reactions. rsc.org These reactions provide a powerful method for constructing cyclic structures containing a sulfonyl group. For instance, sulfonyl radicals can add to unsaturated systems like alkenes or alkynes, initiating a cascade of bond-forming events that culminate in a cyclized product. mdpi.com
One notable application is the synthesis of sulfonylated phenanthridines through a silver-catalyzed cascade cyclization of alkynes with sodium sulfinates. mdpi.com Mechanistic studies suggest that this transformation proceeds through an iminyl radical intermediate. mdpi.com Similarly, sulfonyl radical-triggered 6-endo-trig cyclization reactions have been developed for the synthesis of unsymmetrical diaryl sulfones. tandfonline.com These reactions highlight the ability of sulfonyl radicals to facilitate the formation of complex heterocyclic and carbocyclic systems. mdpi.comtandfonline.com
Table 1: Examples of Radical Cyclization Reactions Involving Sulfonyl Radicals
| Starting Materials | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|
| Alkynes and Sodium Sulfinates | Silver Catalyst | Sulfonylated Phenanthridines | mdpi.com |
| Unactivated Alkenes and Aryl Sulfonyl Hydrazides | Catalytic Oxidation | Unsymmetrical Diaryl Sulfones | tandfonline.com |
| 2-Alkynylthioanisoles and Sodium Sulfinates | Visible Light, K₂S₂O₈/KI | Sulfonated Benzothiophenes | mdpi.com |
Sodium sulfinates are valuable participants in multicomponent reactions (MCRs) initiated by sulfonyl radicals. rsc.orgnih.gov These reactions allow for the simultaneous formation of multiple bonds in a single synthetic operation, leading to the rapid construction of complex molecules. chemrxiv.org
A prime example is the visible light-induced three-component reaction of styrenes, sulfinates, and a third component, such as 4-cyanopyridine. chemrxiv.org In this process, the photoredox-generated sulfonyl radical adds to the styrene (B11656) double bond, creating a benzylic radical. This intermediate is then trapped by a persistent radical anion, leading to a difunctionalized product. chemrxiv.org This strategy has been successfully applied to the sulfonylation and arylation of styrene derivatives, demonstrating broad substrate scope and high diastereoselectivity. chemrxiv.org
Another example involves the reaction of N-amidopyridinium salts, alkenes, and sodium sulfinates under visible light. nih.gov The formation of an electron donor-acceptor (EDA) complex between the pyridinium (B92312) salt and the sulfinate facilitates the generation of a sulfonyl radical, which then adds to the alkene. The resulting alkyl radical subsequently adds to the pyridinium salt, affording a β-pyridyl alkyl sulfone. nih.gov
Radical Cyclization Reactions
Nucleophilic Reactivity of this compound
Beyond its role as a sulfonyl radical precursor, this compound also exhibits nucleophilic character. lookchem.commsu.edu The sulfinate anion can act as a nucleophile, attacking various electrophilic centers to form new carbon-sulfur, nitrogen-sulfur, and other bonds. rsc.orgmsu.edu
Sulfonamides are an important class of compounds, and their synthesis can be achieved through the nucleophilic reactivity of sodium sulfinates. rsc.org The reaction typically involves the coupling of a sodium sulfinate with an amine derivative. researchgate.net Various methods have been developed to facilitate this transformation, often involving an oxidant to generate a reactive sulfonyl intermediate.
For instance, the use of iodine and tert-butyl hydroperoxide (TBHP) can promote the oxidative sulfonylation of tertiary amines with sodium sulfinates, leading to the formation of sulfonamides through C-N bond cleavage. rsc.org Another approach utilizes hypervalent iodine reagents to mediate the reaction between sulfinate salts and amines, providing a metal-free route to sulfonamides. researchgate.net
Table 2: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates
| Amine Source | Reagents/Conditions | Key Features | Ref. |
|---|---|---|---|
| Tertiary Amines | I₂ / TBHP, H₂O | Oxidative C-N bond cleavage | rsc.org |
| Amines/Anilines | Hypervalent Iodine Reagents | Metal-free, mild conditions | researchgate.net |
| Thiols and Amines | Electrochemical, Pyridine mediator | Tolerates heteroaryl amines | rsc.org |
| N-Hydroxy Sulfonamides | I₂ / TBHP | Efficient sulfonylation | researchgate.net |
Under specific reaction conditions, sodium sulfinates can be utilized in the synthesis of sulfides. rsc.org This transformation typically involves a reduction of the sulfur center. An iodine-mediated reaction of imidazo[1,2-a]pyridines with sodium sulfinates has been shown to produce both sulfones and sulfides, demonstrating the tunable reactivity of the sulfinate. acs.org The selective formation of sulfides in this context is influenced by the reaction conditions. acs.org
The formation of sulfones is a common transformation involving sodium sulfinates, where the sulfinate acts as a nucleophile. rsc.orgthieme-connect.com One of the classical methods for sulfone synthesis is the alkylation of sulfinate salts with electrophiles such as alkyl halides. thieme-connect.comacs.org
More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl and heteroaryl sulfones. nih.gov this compound and its derivatives have been successfully employed as nucleophilic coupling partners in these reactions with aryl and heteroaryl halides. nih.gov These reactions often require a palladium catalyst, a phosphine ligand, and a base to proceed efficiently. nih.govnih.gov The scope of these cross-coupling reactions is broad, allowing for the synthesis of a wide variety of sulfones. thieme-connect.comnih.gov Additionally, copper-catalyzed reactions have been developed for the C2-sulfonylation of quinoline (B57606) N-oxides with sodium sulfinates. mdpi.com
Formation of Thiosulfonates
This compound serves as a precursor in the synthesis of thiosulfonates, a class of organosulfur compounds with the general structure R-SO₂S-R'. The formation of thiosulfonates from sodium sulfinates typically involves the reaction with a thiol or a disulfide. These reactions are often facilitated by a catalyst, commonly a transition metal salt, which promotes the formation of the sulfur-sulfur bond.
One prevalent method involves the iron(III)-catalyzed cross-coupling of sodium sulfinates with thiols under aerobic conditions. organic-chemistry.org In this process, it is proposed that sulfenyl and sulfonyl radicals are generated in situ, which then combine to form the thiosulfonate. The use of an inexpensive and non-toxic iron catalyst, along with atmospheric oxygen as the oxidant, presents a sustainable approach to thiosulfonate synthesis. organic-chemistry.org
Another effective method is the copper-catalyzed sulfonylation of disulfides using sodium sulfinates. organic-chemistry.org This reaction proceeds efficiently in the presence of air, leading to the formation of various thiosulfonates in good yields. The general transformation can be represented as follows:
R-S-S-R + ArSO₂Na → R-S-SO₂Ar + R-SNa
Research has demonstrated that a variety of sodium arylsulfinates can participate in these reactions. While specific studies focusing exclusively on this compound are not extensively detailed in the provided literature, the general reactivity of sodium arylsulfinates strongly suggests its utility in these transformations. The pyridine moiety would introduce a heterocyclic element to the resulting thiosulfonate, a structural motif of interest in medicinal and materials chemistry.
Table 1: Representative Methods for Thiosulfonate Synthesis from Sodium Sulfinates
| Catalyst/Mediator | Reactant | Product | Key Features |
| Iron(III) Chloride | Thiol (R-SH) | Thiosulfonate (Ar-SO₂S-R) | Aerobic conditions, in situ radical formation. organic-chemistry.org |
| Copper(I) Iodide | Disulfide (R-S-S-R) | Thiosulfonate (Ar-SO₂S-R) | Reaction proceeds in air, good yields. organic-chemistry.orgrsc.org |
| Boron Trifluoride Etherate | Sodium Sulfinate | Symmetrical Thiosulfonate (Ar-SO₂S-Ar) | Radical disproportionate coupling. |
Directed Ortho-Functionalization Strategies
The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry, given the prevalence of this heterocycle in pharmaceuticals and functional materials. The position of substitution on the pyridine ring significantly influences the molecule's properties. The sulfinate group in this compound is itself the result of a C-H functionalization at the 4-position of the pyridine ring. A notable method for achieving this is the direct C4-selective sulfonylation of pyridines. chemrxiv.org This process involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.org The choice of the base has been shown to be crucial in controlling the regioselectivity of the sulfinate addition, with N-methylpiperidine favoring the C4-isomer. chemrxiv.org
Once the sulfinate group is installed at the 4-position, this compound can be utilized as a versatile building block in further functionalization reactions. A significant strategy involves its use as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.org This approach allows for the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides, a transformation that can be challenging using traditional methods like the Suzuki-Miyaura coupling with pyridine-boronates. nih.gov
The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a phosphine ligand like tricyclohexylphosphine. nih.gov These conditions facilitate the coupling of this compound with a wide array of aryl and heteroaryl halides, including those with diverse electronic and steric properties. nih.govsemanticscholar.org This methodology provides a powerful tool for the synthesis of complex biaryl and heteroaryl structures containing a pyridine-4-sulfonyl moiety.
Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
| Pyridine Sulfinate | Aryl Halide | Catalyst System | Product |
| This compound | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 4-(p-Tolylsulfonyl)pyridine |
| This compound | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / PCy₃ | 4-((4-Methoxyphenyl)sulfonyl)pyridine |
| This compound | 2-Bromonaphthalene | Pd(OAc)₂ / PCy₃ | 4-(Naphthalen-2-ylsulfonyl)pyridine |
Applications of Sodium Pyridine 4 Sulfinate in Advanced Organic Synthesis
Synthesis of Sulfur-Containing Organic Molecules
Sodium pyridine-4-sulfinate serves as a key building block for the construction of diverse organosulfur compounds. rsc.org Its utility stems from its capacity to act as a nucleophilic source of the pyridine-4-sulfonyl moiety, enabling the formation of crucial carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds. rsc.org
The sulfonamide functional group is a cornerstone of many pharmaceutical agents. chemimpex.com The synthesis of sulfonamides can be achieved through the coupling of amines with sulfonylating agents. Sodium sulfinates, including this compound, are effective reagents for this transformation, providing a stable and accessible source of the sulfonyl group. rsc.orgchemimpex.com The reaction typically involves the coupling of an amine with the sulfinate salt. For instance, methods have been developed for the iodine-catalyzed reaction between heteroaryl amines and sodium arylsulfonates to yield the corresponding sulfonamides. This approach is a key strategy in the creation of diverse chemical libraries for drug discovery, allowing for the efficient synthesis of a wide array of sulfonamide derivatives for biological screening. chemimpex.com
Sulfones, particularly functionalized variants like vinyl and allyl sulfones, are important synthetic intermediates and are present in various biologically active molecules. rsc.org this compound is an effective precursor for the synthesis of these compounds through the formation of C-S bonds. rsc.org General methods for the synthesis of vinyl sulfones involve the reaction of sodium sulfinates with alkenes or alkynes under catalytic conditions. For example, alkenyl sulfones can be synthesized stereoselectively from alkenes or alkynes using sodium sulfinates in the presence of a copper catalyst and oxygen. These reactions highlight the role of sulfinates as versatile building blocks for accessing valuable organosulfur compounds that have broad applications in pharmaceutical chemistry. rsc.org
The pyridine (B92270) ring is a fundamental motif in a vast number of natural products and pharmaceutical drugs. google.com The direct functionalization of the pyridine skeleton is a powerful strategy for synthesizing new or modified heterocyclic structures. This compound can be used in methods for the direct C-H sulfonylation of pyridines. This allows for the selective introduction of a sulfonyl group at the C4-position of another pyridine ring, creating a pyridyl-4-sulfonyl-pyridine scaffold. This transformation provides a modular and efficient route to complex heterocyclic systems that are of significant interest in materials science and medicinal chemistry.
Sulfone Synthesis, Including Vinyl and Allyl Sulfones
Role in Medicinal Chemistry and Drug Discovery
The stability and reactivity of this compound make it particularly suitable for applications in medicinal chemistry, where the reliable and predictable modification of complex molecules is paramount. nih.gov It has been successfully employed in the late-stage functionalization of drug candidates and in the synthesis of compound libraries for exploring structure-activity relationships (SAR). nih.govrsc.org
Bipyridine structures are prevalent in biologically active molecules, and they also serve as important ligands in catalysis. researchgate.netmdpi.com However, their synthesis via traditional cross-coupling methods like the Suzuki-Miyaura reaction can be challenging. nih.gov Pyridine sulfinates have been established as excellent nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides, offering a robust alternative for the synthesis of bipyridines. nih.govrsc.org
The reaction between a pyridine sulfinate and a halide coupling partner proceeds with broad scope and good functional group tolerance. rsc.org this compound, specifically, can be coupled with various aryl halides to produce the corresponding 4-arylpyridine derivatives. rsc.org A preparative scale synthesis has been demonstrated, highlighting the practical utility of this method. rsc.orgresearchgate.net
Table 1: Palladium-Catalyzed Synthesis of a Bipyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. | Time | Yield | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| Pyridine sodium sulfinate | Aryl halide | Pd(OAc)₂ (1 mol%) | PCy₃ (2 mol%) | K₂CO₃ | Bu₂O | 140 °C | 16 h | 92% | rsc.orgresearchgate.net |
This table illustrates a preparative scale reaction for synthesizing a bipyridine product.
A significant challenge in drug development is the ability to rapidly and efficiently create analogues of a lead compound to optimize its properties. This compound and its isomers are well-suited for this task, enabling the late-stage derivatization of complex, medicinally relevant molecules. nih.govrsc.orgsemanticscholar.org This approach has been successfully applied to the modification of known drugs. nih.govsemanticscholar.org
For example, researchers have used pyridine sulfinates in a library format to create derivatives of the drugs varenicline (B1221332) (Chantix) and mepyramine (Anthisan). nih.govsemanticscholar.org By employing a palladium-catalyzed cross-coupling reaction, various pyridyl groups were attached to the core structures of these drugs. semanticscholar.org This methodology demonstrates the power of pyridine sulfinates as tools for rapid SAR exploration in drug discovery programs, facilitating the synthesis of novel analogues with potentially improved pharmacological profiles. nih.govrsc.org The use of these stable, easy-to-handle sulfinate salts overcomes many of the challenges associated with other organometallic reagents, making them highly valuable in the pharmaceutical industry. nih.gov
Enantioselective Pyridinylation Reactions for Chiral Compound Synthesis
The synthesis of enantiomerically pure compounds containing a pyridine moiety is of significant interest in medicinal chemistry and materials science, as the chirality can drastically influence a molecule's biological activity or physical properties. While this compound is a well-established reagent for introducing the pyridinyl group in various organic molecules, its direct application in catalytic enantioselective pyridinylation reactions is an emerging and challenging area of research. The primary challenge lies in controlling the stereochemical outcome of the reaction, where the pyridinyl group is transferred to a prochiral substrate to create a new stereocenter with high enantiomeric excess (ee).
Research in this field has primarily focused on two main strategies: the use of chiral auxiliaries to direct the reaction diastereoselectively, and the development of chiral catalyst systems for direct enantioselective transformations.
One foundational approach involves the reaction of sodium sulfinates with chiral alcohols to form diastereomerically enriched sulfinate esters. These esters, after separation, can then be used in subsequent reactions to transfer the chiral information. For instance, the diastereoselective preparation of sulfinates using chiral alcohols like menthol (B31143) has been a cornerstone in the synthesis of other chiral sulfinyl compounds. acs.org More recently, organocatalytic methods have been developed that achieve the enantioselective synthesis of chiral sulfinamides and sulfinate esters directly from sodium sulfinates and an alcohol or amine. thieme-connect.com These methods utilize chiral acyl-transfer catalysts, such as bifunctional pyridine N-oxides, to create a chiral environment around the sulfur atom during the key bond-forming step. thieme-connect.com
A recent study highlights an efficient protocol for the asymmetric synthesis of a wide array of chiral sulfinamides and sulfinate esters from various sodium sulfinates. Although not specific to the pyridine-4-sulfinate isomer, the results demonstrate the viability of using chiral organocatalysts to achieve high stereoselectivity with sulfinate reagents.
Table 1: Examples of Organocatalyzed Enantioselective Sulfinylation
| Sodium Sulfinate Substrate | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Sodium benzenesulfinate | Benzylamine | Chiral Pyridine N-oxide (5 mol%) | 95% | 97.5:2.5 | thieme-connect.com |
| Sodium p-toluenesulfinate | Piperidine | Chiral Pyridine N-oxide (5 mol%) | 99% | 96.5:3.5 | thieme-connect.com |
| Sodium 2-naphthalenesulfinate | Methanol | Chiral Pyridine N-oxide (5 mol%) | 80% | 94.5:5.5 | thieme-connect.com |
While the above methods create chirality at the sulfur center, the ultimate goal of enantioselective pyridinylation is often to create a chiral carbon center. The development of catalytic asymmetric allylic pyridinylation has been particularly challenging due to the difficulty in generating and controlling a nucleophilic pyridinyl species in an asymmetric fashion. nih.gov Recent breakthroughs have utilized 4-cyano-pyridine as the pyridinyl source in palladium-catalyzed electrochemical reactions. nih.govcalpaclab.com In this system, a chiral palladium complex mediates the reaction, capturing a radical species derived from 4-cyano-pyridine and facilitating its enantioselective addition to an allylic substrate. nih.govcalpaclab.com This approach circumvents the direct use of a pre-formed pyridinyl nucleophile, highlighting the complexities involved.
The use of this compound as a nucleophilic partner in such enantioselective cross-coupling reactions remains a promising but less explored frontier. Its stability, ease of handling, and proven effectiveness in non-asymmetric palladium-catalyzed desulfinylative couplings make it an ideal candidate for future research. The successful development of such a method would likely depend on the design of sophisticated chiral ligands capable of controlling the orientation of the pyridinyl nucleophile generated in situ within the coordination sphere of the metal catalyst.
Applications in Material Science and Dye Chemistry
This compound serves as a valuable compound in the fields of material science and dye chemistry, primarily owing to the functional characteristics of the pyridinyl and sulfinate groups. chemimpex.comchemimpex.com Its applications range from enhancing the performance of pigments and dyes to its potential use as a monomer or modifier in the synthesis of functional polymers.
In material science, the compound is explored for its potential in creating new materials with unique properties, such as specialized polymers. bldpharm.com The sulfonate group is a key functional moiety in ion-exchange resins and polyelectrolytes. Polymers incorporating sulfonate groups, such as poly(sodium styrene (B11656) sulfonate), are widely used for water treatment and the removal of heavy metal ions and dye pollutants from aqueous solutions. researchgate.net By incorporating this compound into a polymer backbone, it is possible to create materials with tailored ion-binding capabilities. The pyridine ring itself can also contribute to the material's properties, offering sites for hydrogen bonding, metal coordination, or pH-responsiveness.
Table 2: Applications of this compound in Material and Dye Chemistry
| Application Area | Function of Compound | Underlying Chemical Principle | Potential Outcome | Reference |
|---|---|---|---|---|
| Dye & Pigment Production | Stability Enhancer / Dye Component | The anionic sulfinate/sulfonate group forms strong ionic bonds with cationized substrates. | Improved color fastness, enhanced dye uptake, and greater performance. | chemimpex.comchemimpex.commdpi.com |
| Functional Polymers | Monomer or Modifying Agent | Introduction of anionic sulfonate groups and a heterocyclic pyridine ring into a polymer chain. | Creation of ion-exchange resins, polyelectrolytes, or materials with specific metal-binding or pH-responsive properties. | bldpharm.comresearchgate.net |
The dual functionality of this compound makes it a versatile building block for chemists in these fields. Its ability to act as a source of both a heterocyclic aromatic ring and an anionic functional group allows for the rational design of advanced materials and high-performance colorants.
Computational and Spectroscopic Analysis in the Study of Sodium Pyridine 4 Sulfinate
Computational Chemistry Approaches
Computational chemistry serves as a powerful predictive tool to map out potential reaction pathways, calculate energy barriers, and understand intermolecular interactions that govern reactivity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it invaluable for studying reaction mechanisms. sci-hub.sewhiterose.ac.uk In the context of reactions involving sulfinate salts, DFT calculations are employed to explore potential energy surfaces, identify transition states, and determine the most likely reaction pathways. sci-hub.sewhiterose.ac.ukresearchgate.net
For instance, in palladium-catalyzed desulfinative cross-coupling reactions, a generalized mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate salt, extrusion of sulfur dioxide (SO₂), and reductive elimination to yield the final product. nih.gov DFT calculations can model each of these steps, providing the free energy barriers for competing pathways and helping to identify the rate-determining step. sci-hub.seuv.es
Studies on related 2-sulfonyl pyridines have used DFT to calculate the activation free energy for nucleophilic addition, confirming it as the rate-determining step in SNAr reactions with thiolates. nih.govacs.org These calculations revealed that the energy barrier for nucleophilic addition dictates the reactivity of the sulfonyl pyridine (B92270) compound. acs.org While specific DFT studies focusing solely on sodium pyridine-4-sulfinate are not widely documented in the provided results, the principles are directly applicable. DFT would be used to compare the energy profiles of potential mechanisms, such as a radical process versus a polar, ionic pathway, and to understand how the position of the sulfinate group on the pyridine ring influences the electronic structure and, consequently, the reaction barriers. sci-hub.se
Table 1: Illustrative Application of DFT in Mechanistic Analysis of Sulfonyl Compounds This table demonstrates the type of data generated from DFT calculations to compare reaction mechanisms, as seen in studies of related sulfonyl compounds. acs.org
| Reaction Step | Nucleophile | Calculated Parameter | Value (kcal/mol) | Implication |
| Nucleophilic Addition | Methanethiolate | Activation Free Energy (ΔG‡) | 10.0 - 11.0 | Rate-determining step |
| Nucleophilic Addition | Methylamine | Activation Free Energy (ΔG‡) | 22.5 - 23.3 | High barrier suggests selectivity for thiol nucleophiles |
Molecular Docking Studies (where applicable to reactivity/interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comorientjchem.orguobaghdad.edu.iq It is most frequently used to predict the interaction between a small molecule ligand and a protein receptor. mdpi.comnih.gov In the context of this compound, molecular docking could be applied to understand its potential interactions with biological macromolecules, which can inform its reactivity in a biological setting. nih.gov
For example, studies on other pyridine sulfonamides have used molecular docking to investigate their binding affinities against the active sites of enzymes like carbonic anhydrase. nih.gov Such studies reveal how the molecule orients itself within the binding pocket and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This information can explain the molecule's inhibitory activity and selectivity. nih.gov
While specific molecular docking studies centered on the reactivity of this compound itself were not found, the methodology is highly relevant. If this compound were being investigated as a potential enzyme inhibitor, DFT would first be used to optimize its 3D geometry. researchgate.net Then, docking software would be used to place the optimized structure into the enzyme's active site, calculating a binding energy score that correlates with binding affinity. mdpi.comuobaghdad.edu.iq
Spectroscopic Characterization in Mechanistic Elucidation (excluding basic compound identification)
Spectroscopic methods are indispensable for probing reaction mechanisms by allowing for the direct observation of intermediates, the tracking of reactants and products over time, and the characterization of bonding changes during a chemical transformation.
NMR Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating reaction mechanisms in solution. Techniques like in-situ monitoring and exchange NMR spectroscopy (EXSY) can detect and characterize transient or low-abundance intermediates that are critical to understanding a reaction pathway. acs.org
In the study of palladium-catalyzed desulfinative cross-coupling reactions, NMR is crucial for identifying the catalyst's resting state and other intermediates. acs.orgnih.gov A detailed mechanistic investigation compared the behavior of different sulfinate isomers. acs.org When this compound was reacted with an oxidative addition complex, ³¹P{¹H} NMR spectroscopy showed that the only observed species was the initial oxidative addition complex. This indicates that the subsequent transmetalation step is slow or unfavorable under the analysis conditions.
This contrasts sharply with the behavior of sodium pyridine-2-sulfinate. In that case, the pyridine nitrogen actively participates, leading to the formation of a stable, chelated Pd(II) sulfinate complex which was identified as the catalyst's resting state. acs.orgnih.gov The difference in NMR observations directly highlights how the substitution pattern on the pyridine ring dictates the reaction mechanism and the nature of the intermediates formed. acs.org
Table 2: Representative NMR Data for Intermediates in Pd-Catalyzed Sulfinate Coupling Reactions This table summarizes key NMR signals used to identify different palladium complexes formed during mechanistic studies of pyridine sulfinate coupling reactions. acs.org
| Compound/Intermediate | Isomer | Nucleus | Chemical Shift (δ, ppm) | Observation/Interpretation |
| Oxidative Addition Complex | N/A | ³¹P{¹H} | 29.80 | Starting complex for transmetalation |
| Reaction with This compound | 4-pyridyl | ³¹P{¹H} | 29.80 | No new species observed; transmetalation is not facile |
| Chelated Pd(II) Sulfinate Complex | 2-pyridyl | ³¹P{¹H} | 35.50 | Catalyst resting state; N-coordination stabilizes the complex |
IR Spectroscopy for Vibrational Analysis Related to Reactivity
Infrared (IR) spectroscopy measures the vibrational transitions in a molecule, providing a "fingerprint" of the functional groups present. savemyexams.commvpsvktcollege.ac.in Beyond simple identification, IR spectroscopy can be a powerful tool for mechanistic analysis, particularly for monitoring reaction progress in real-time. scienceworldjournal.org Covalent bonds vibrate at specific frequencies, and when a molecule absorbs IR radiation matching one of these frequencies, the amplitude of the vibration increases. savemyexams.com
In reactions involving this compound, the sulfinate group (R-SO₂⁻) has characteristic stretching frequencies for the S=O bonds. scienceworldjournal.org These bands, typically found in the 1141-1010 cm⁻¹ region, can be monitored to track the consumption of the sulfinate starting material. scienceworldjournal.org As the reaction proceeds, for example in a desulfinative coupling, the intensity of the sulfinate absorption would decrease, while new peaks corresponding to the vibrational modes of the product would appear.
This change in the IR spectrum over time allows for the study of reaction kinetics. By plotting the absorbance of a characteristic peak against time, one can determine the rate of reaction. Furthermore, the appearance of transient peaks could provide evidence for the formation of short-lived intermediates. While specific IR-based mechanistic studies on this compound are not detailed in the search results, the technique is fundamental to understanding the transformation of sulfinate-containing compounds. researchgate.netnih.gov
Table 3: Characteristic IR Frequencies for Functional Groups in Sulfinate Reactions This table illustrates how IR spectroscopy can distinguish between reactants and products by tracking key vibrational bands. mvpsvktcollege.ac.inscienceworldjournal.org
| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) | Relevance in Reaction Monitoring |
| Sulfinate | S=O | Asymmetric/Symmetric Stretch | 1140 - 1010 | Disappearance indicates consumption of starting material |
| Aromatic Pyridine | C=C, C=N | Ring Stretch | 1600 - 1500 | Presence in both reactant and product, may shift slightly |
| Aryl Sulfone | S=O | Asymmetric/Symmetric Stretch | 1350 - 1300, 1160 - 1120 | Appearance indicates formation of a sulfone product |
| Biaryl | C-C | Skeletal Vibrations | Fingerprint Region (<1400) | Appearance of new pattern indicates product formation |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The primary application of pyridine (B92270) sulfinates, including the 4-isomer, has been in palladium-catalyzed cross-coupling reactions, where they serve as effective surrogates for the often unstable and less efficient pyridine boronic acids. nih.govnih.gov Future research is directed towards creating novel catalytic systems that expand the scope and improve the efficiency of these transformations.
A key area of development is the design of new palladium-based catalyst systems. While combinations of palladium acetate (B1210297) [Pd(OAc)₂] and phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven effective, there is room for innovation. nih.govrsc.org Research is likely to focus on developing more active and robust catalysts that can operate under milder conditions, at lower catalyst loadings, and with a broader range of substrates, particularly challenging heteroaryl halides. nih.govnih.gov The goal is to create systems that are more tolerant of diverse functional groups, which is crucial for applications in complex molecule synthesis and late-stage functionalization in drug discovery. nih.govresearchgate.net
Beyond palladium, the exploration of other transition metals as catalysts for desulfinative coupling reactions represents a significant research frontier. Investigating metals like nickel or copper could lead to the discovery of new reactivity patterns and provide more cost-effective and sustainable alternatives to palladium. Furthermore, transition-metal-free cross-coupling reactions, such as those employing Grignard reagents, have been reported for other heteroaryl sulfinates and could be a fruitful area of investigation for sodium pyridine-4-sulfinate.
Table 1: Representative Palladium-Catalyzed Cross-Coupling with Pyridine Sulfinates
| Sulfinate Reactant | Coupling Partner | Catalyst System | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Sodium pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 3-(p-tolyl)pyridine | 99% | nih.gov |
| Sodium pyridine-2-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 2-(4-fluorophenyl)pyridine | 95% | nih.gov |
| This compound | Various aryl halides | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 4-Arylpyridines | Good to Excellent | rsc.org |
| Sodium 4-methylbenzenesulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 4-Fluoro-4'-methylbiphenyl | 92% | nih.gov |
Exploration of New Reaction Pathways
A pivotal direction for future research lies in the exploration of new reaction pathways that leverage the unique electronic properties of this compound. Recent studies have revealed that the reactivity of sulfinates can be diverted between different pathways by changing the reaction conditions, a concept known as divergent reactivity. nih.gov
One of the most promising areas is the use of this compound in radical chemistry. It has been shown that electron donor-acceptor (EDA) complexes can form between N-amidopyridinium salts and sulfinates. nih.gov Upon exposure to visible light, these complexes can initiate a catalyst-free radical pathway, enabling a three-component reaction that installs both sulfonyl and pyridyl groups across an alkene. nih.gov Future work will likely explore the full potential of this photocatalyst-free sulfonative pyridylation, expanding the scope of alkenes and pyridinium (B92312) salts that can be used.
Conversely, in the absence of light, a base can promote a completely different pathway involving a two-electron process, leading to the direct C4-sulfonylation of pyridines. nih.gov The ability to selectively switch between these two distinct reaction manifolds (radical sulfonative pyridylation vs. nucleophilic C4-sulfonylation) using the same set of starting materials by simply controlling light exposure or the addition of a base is a powerful tool for synthetic chemists. nih.gov Further exploration of these reaction triggers—light, base, or catalyst choice—will undoubtedly uncover new synthetic methods for creating complex organosulfur compounds. rsc.orgrsc.org
Integration into Multicomponent and Flow Chemistry Systems
The integration of reactions involving this compound into advanced manufacturing platforms like multicomponent reactions (MCRs) and continuous-flow systems is a key area for future development. These technologies are prized for their ability to increase efficiency, safety, and scalability.
MCRs, which combine three or more reactants in a single step to form a product that incorporates most of the atoms of the starting materials, are highly valued for their atom economy and for rapidly building molecular complexity. mdpi.comnih.gov The three-component sulfonative pyridylation of alkenes is a prime example of how sulfinates can be used in MCRs. nih.gov Future research will likely focus on designing new MCRs that utilize this compound as a key building block to access libraries of structurally diverse pyridine derivatives for applications in medicinal chemistry and materials science. mdpi.combeilstein-journals.org
Continuous-flow chemistry offers significant advantages, including precise control over reaction parameters, enhanced safety when dealing with reactive intermediates, and straightforward scalability. nih.gov Reactions involving sulfinates, particularly those that generate gaseous byproducts like sulfur dioxide or involve thermally sensitive intermediates, are well-suited for flow systems. nih.govnih.gov Future work could involve developing a fully automated, continuous-flow process for the palladium-catalyzed desulfinative coupling of this compound with aryl halides. nih.govnih.gov This would not only improve the safety and efficiency of the process but also facilitate the on-demand synthesis of 4-arylpyridines, a common scaffold in pharmaceuticals. nih.govnih.gov
Sustainable and Green Chemistry Approaches
Adhering to the principles of green chemistry is a critical goal for modern chemical synthesis. nih.gov Future research on this compound will increasingly focus on developing more sustainable and environmentally benign methodologies.
A key advantage of this compound is its stability and ease of handling compared to the corresponding boronic acids, which can be unstable. nih.govnih.gov This inherent property aligns with the green chemistry principle of using safer chemicals. nih.gov Future efforts will likely emphasize the development of reactions that occur in greener solvents (e.g., water or bio-renewable solvents) instead of traditional organic solvents like 1,4-dioxane (B91453). rsc.org
The development of catalyst-free reactions, such as the visible-light-induced sulfonative pyridylation, is a significant step towards greener chemistry as it eliminates the need for potentially toxic and expensive metal catalysts. nih.gov Another avenue of research is the development of reusable or heterogeneous catalysts for the cross-coupling reactions, which would simplify product purification and minimize waste. mdpi.com Maximizing atom economy by designing reactions like MCRs where most starting materials are incorporated into the final product will also be a priority. nih.govnih.gov
Bio-inspired and Biocatalytic Applications
The interface of organic synthesis and biology offers exciting future possibilities for this compound. While direct biocatalytic applications are still nascent, the principles of bio-inspiration and biocatalysis can guide the development of novel synthetic strategies. acs.org
One emerging area is the development of artificial metalloenzymes, where a synthetic catalyst (like a palladium complex) is incorporated into a protein scaffold. nih.gov Such a bio-hybrid catalyst could potentially perform desulfinative cross-coupling reactions with high selectivity and efficiency in aqueous media under mild conditions, mimicking the function of natural enzymes. Research could focus on designing a protein scaffold that binds both the this compound and the aryl halide, positioning them for a selective reaction.
Furthermore, the directed evolution of enzymes could be employed to create a biocatalyst capable of directly forming C-S or C-C bonds using this compound as a substrate. nih.gov Given the prevalence of the pyridine motif in pharmaceuticals, developing an enzymatic route for its installation would be highly valuable. nih.gov While challenging, success in this area would represent a significant leap forward, enabling the synthesis of pyridine-containing molecules through highly sustainable and selective biological processes. The known biological activities of some sulfinate derivatives, such as their potential as antiradiation drugs, also suggest that exploring the interactions of this compound with biological systems could be a worthwhile endeavor. rsc.org
Q & A
Basic: What are the standard methods for synthesizing sodium pyridine-4-sulfinate, and how is its purity validated?
Answer:
Synthesis typically follows a sulfinate salt preparation protocol. For example, pyridine-4-thiol is oxidized using hydrogen peroxide in an aqueous alkaline medium to yield this compound . Key validation steps include:
- Purity analysis : High-performance liquid chromatography (HPLC) with >95.0% purity threshold .
- Structural confirmation : NMR spectroscopy (e.g., δ 8.49 ppm for pyridinium protons in DO) and comparison with literature data .
- Elemental analysis : Verify molecular formula (CHNNaOS) via combustion analysis or mass spectrometry .
Basic: How should this compound be stored to maintain stability, and what solvents are optimal for its dissolution?
Answer:
- Storage : Under inert gas (argon/nitrogen) to prevent oxidation or hygroscopic degradation .
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and water. Test solubility via incremental solvent addition under stirring, monitoring via UV-Vis spectroscopy for aggregation .
Advanced: How can researchers resolve contradictions in reported NMR data for this compound across studies?
Answer:
Discrepancies may arise from solvent effects, pH, or impurities. Mitigation strategies:
- Solvent standardization : Use deuterated water (DO) for NMR to match published conditions .
- Impurity profiling : Combine HPLC with mass spectrometry to identify byproducts (e.g., sulfonic acid derivatives) .
- pH control : Adjust sample pH to neutrality to prevent protonation/deprotonation artifacts .
Advanced: What methodological considerations are critical for using this compound in transition-metal-free cross-coupling reactions?
Answer:
- Reaction design : Optimize temperature (60–100°C), solvent (DMSO/HO mixtures), and stoichiometry (1.2–1.5 eq. sulfinate) to enhance desulfitative efficiency .
- Mechanistic probes : Use radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways.
- Substrate scope : Test heteroaromatic partners (e.g., indoles, thiophenes) to evaluate electronic effects on coupling yields .
Basic: What spectroscopic techniques are recommended for characterizing this compound in solution?
Answer:
- UV-Vis spectroscopy : Identify in aqueous solution (e.g., ~265 nm for pyridine moieties) .
- FT-IR : Confirm sulfinate group presence (S–O stretching at 1050–1150 cm) .
- Raman spectroscopy : Differentiate sulfinate from sulfonate via S–O symmetric/asymmetric vibrations .
Advanced: How can computational modeling (e.g., DFT) guide the optimization of this compound in catalytic systems?
Answer:
- Geometry optimization : Use density functional theory (DFT) to model sulfinate coordination modes with metals or organic substrates .
- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing/solubilization to prevent inhalation .
- Waste disposal : Neutralize aqueous solutions before disposal in designated chemical waste containers .
Advanced: How can kinetic studies improve the yield of this compound in large-scale syntheses?
Answer:
- Rate determination : Monitor reaction progress via inline IR spectroscopy to track sulfinate formation .
- Activation energy : Use Arrhenius plots to identify temperature-sensitive steps (e.g., oxidation of thiol to sulfinate) .
- Scale-up adjustments : Optimize mixing efficiency and cooling rates to suppress side reactions (e.g., overoxidation to sulfonate) .
Basic: What analytical challenges arise when quantifying trace impurities in this compound?
Answer:
- Detection limits : Use ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) for sub-1% impurity identification .
- Matrix effects : Spike samples with internal standards (e.g., deuterated analogs) to correct ion suppression/enhancement .
Advanced: How do solvent polarity and counterion effects influence the reactivity of this compound in organic transformations?
Answer:
- Solvent screening : Compare reaction rates in DMSO (high polarity) vs. THF (low polarity) to assess solvation effects .
- Counterion exchange : Substitute Na with K or tetraalkylammonium ions to modify solubility and nucleophilicity .
- Kinetic isotope effects (KIE) : Use deuterated solvents to probe hydrogen-bonding interactions in transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
